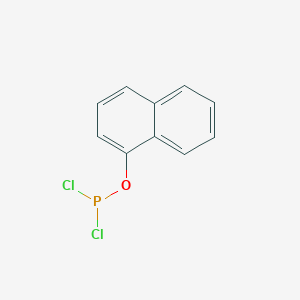
6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a carboxylic acid group at the second position, a dimethylamino group at the sixth position, and a methoxy group at the fourth position on the naphthalene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- can be achieved through several synthetic routes. One common method involves the nitration of 2-naphthoic acid followed by reduction and subsequent substitution reactions. The nitration of 2-naphthoic acid typically uses concentrated nitric acid and sulfuric acid as reagents. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as iron and hydrochloric acid. Finally, the dimethylamino group is introduced through a substitution reaction using dimethylamine, and the methoxy group is introduced using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of reagents and conditions in industrial settings is optimized for cost-effectiveness and efficiency.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenemethanol or naphthaldehyde derivatives.
科学的研究の応用
2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-hydroxy-
- 2-Naphthalenecarboxylic acid, 6-(diethylamino)-4-methoxy-
- 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-ethoxy-
Uniqueness
2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- is unique due to the specific combination of functional groups on the naphthalene ring. The presence of both dimethylamino and methoxy groups provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C14H15NO3 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC名 |
6-(dimethylamino)-4-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-15(2)11-5-4-9-6-10(14(16)17)7-13(18-3)12(9)8-11/h4-8H,1-3H3,(H,16,17) |
InChIキー |
ZEMJPMVEEXRKON-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C(C=C2C=C1)C(=O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-formamide](/img/structure/B13941495.png)








